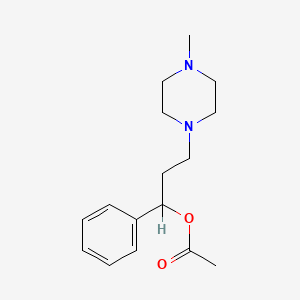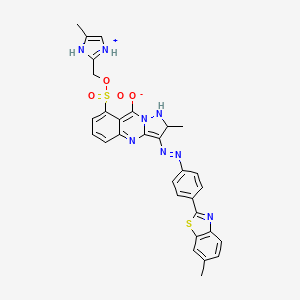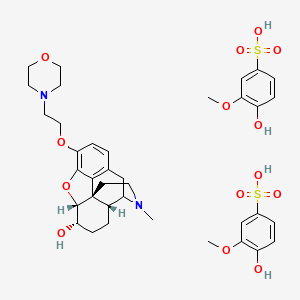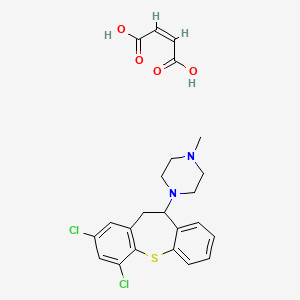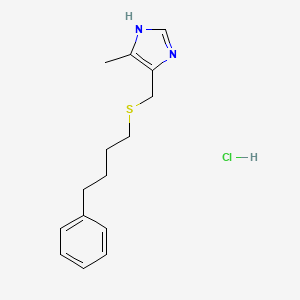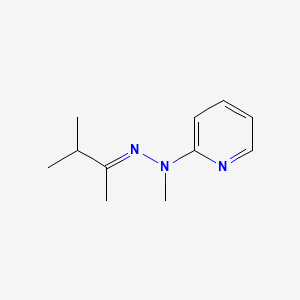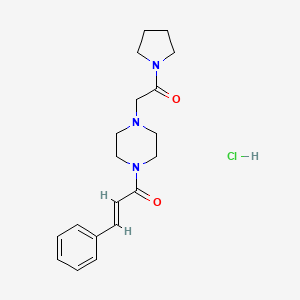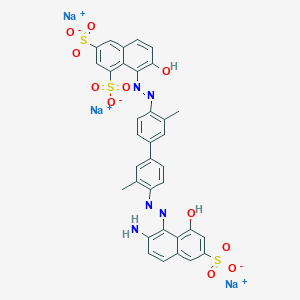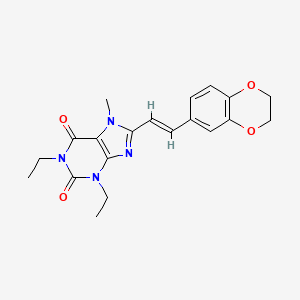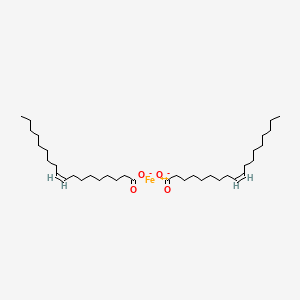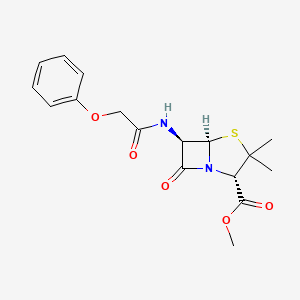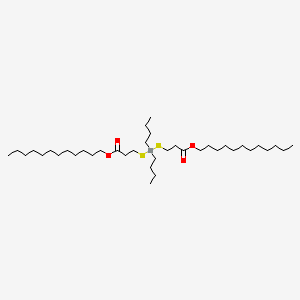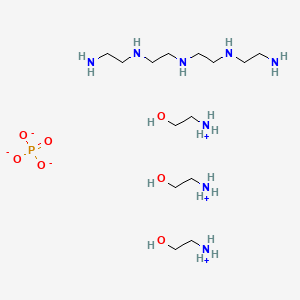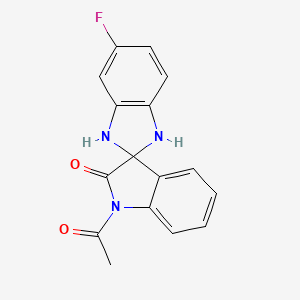
1,3-Dihydro-1'-acetyl-5-fluorospiro(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the spiro linkage: This step involves the cyclization of the benzimidazole intermediate with an indole derivative under acidic or basic conditions.
Fluorination and acetylation: The final steps include the introduction of the fluorine atom and the acetyl group using reagents like fluorinating agents (e.g., N-fluorobenzenesulfonimide) and acetylating agents (e.g., acetic anhydride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom could enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindolines: Compounds with a similar spiro linkage but different substituents.
Fluorobenzimidazoles: Compounds with a fluorine atom on the benzimidazole ring.
Acetylated Indoles: Indole derivatives with an acetyl group.
Uniqueness
1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is unique due to its specific combination of functional groups and spiro linkage, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
93500-60-8 |
|---|---|
Molekularformel |
C16H12FN3O2 |
Molekulargewicht |
297.28 g/mol |
IUPAC-Name |
1'-acetyl-5-fluorospiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H12FN3O2/c1-9(21)20-14-5-3-2-4-11(14)16(15(20)22)18-12-7-6-10(17)8-13(12)19-16/h2-8,18-19H,1H3 |
InChI-Schlüssel |
UBKPKLAEPPOXKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=C(N3)C=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


